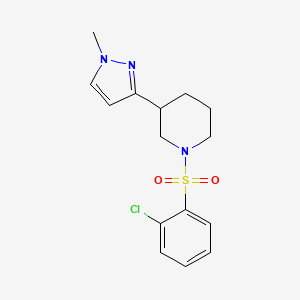

1-((2-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Description

Properties

IUPAC Name |

1-(2-chlorophenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O2S/c1-18-10-8-14(17-18)12-5-4-9-19(11-12)22(20,21)15-7-3-2-6-13(15)16/h2-3,6-8,10,12H,4-5,9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBRRJUGXSWLMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((2-chlorophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a member of the piperidine class that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-chlorophenylsulfonyl group and a 1-methyl-1H-pyrazol-3-yl moiety. The presence of these functional groups suggests potential interactions with biological targets, influencing its pharmacological profile.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyrazole derivatives, including those similar to our compound. For instance, a study on various pyrazole derivatives demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the most active compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .

Enzyme Inhibition

The sulfonamide functionality in related compounds has shown promise as an enzyme inhibitor. Specifically, compounds bearing the piperidine nucleus have been linked to acetylcholinesterase (AChE) inhibition, which is crucial for treating neurodegenerative diseases. In one study, several derivatives demonstrated strong AChE inhibitory activity with IC50 values as low as 0.63 μM .

Anticancer Potential

The biological activity of sulfonamide derivatives often extends to anticancer effects. Research indicates that compounds similar to this compound exhibit cytotoxicity against various cancer cell lines. The mechanism may involve the induction of apoptosis and disruption of cell cycle progression .

Study 1: Antimicrobial Evaluation

A recent study focused on the synthesis and evaluation of pyrazole derivatives, including our compound of interest. The results showed that compounds with the sulfonamide group exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, confirming the potential of this class of compounds in combating bacterial infections .

| Compound | Target Bacteria | MIC (μg/mL) | Activity Level |

|---|---|---|---|

| 1 | Staphylococcus aureus | 0.22 | Strong |

| 2 | Escherichia coli | 0.25 | Strong |

| 3 | Salmonella typhi | 0.30 | Moderate |

| 4 | Bacillus subtilis | 0.35 | Moderate |

Study 2: Enzyme Inhibition Profile

Another study evaluated the enzyme inhibition properties of synthesized piperidine derivatives, revealing significant AChE inhibition across several tested compounds.

| Compound ID | AChE IC50 (μM) | Urease IC50 (μM) |

|---|---|---|

| 7l | 0.63 | 2.14 |

| 7m | 0.75 | 2.50 |

| 7n | 0.80 | 2.75 |

These findings emphasize the therapeutic potential of such compounds in treating conditions like Alzheimer's disease through AChE inhibition and other metabolic disorders via urease inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural motifs with several derivatives documented in the evidence, differing primarily in substituents on the sulfonyl group, pyrazole ring, or piperidine core. Key analogues include:

Compound 1 : 3-(1-Methyl-1H-pyrazol-3-yl)-1-[(5-methylthiophen-2-yl)sulfonyl]piperidine (BK62083)

- Molecular Formula : C₁₄H₁₉N₃O₂S₂

- Molecular Weight : 325.45 g/mol

- Key Differences : Replaces the 2-chlorophenyl sulfonyl group with a 5-methylthiophen-2-yl sulfonyl group. The thiophene ring introduces sulfur-based aromaticity, which may alter electronic properties and metabolic stability compared to the chloro-substituted aromatic system .

Compound 2 : 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one

- Molecular Features: Substitutes the sulfonyl group with a carbonyl linker and introduces a fluorophenyl group.

Compound 3 : 1-(2-Chloroethyl)piperidine hydrochloride

Tabulated Comparison of Key Compounds

*Molecular weight estimated based on structural similarity to BK62083.

Preparation Methods

Synthesis of 3-(1-Methyl-1H-Pyrazol-3-yl)Piperidine

The pyrazole-piperidine intermediate is typically prepared via cyclocondensation. A method adapted from pyrazole-fused piperidine syntheses involves reacting 3-aminopiperidine with 1-methyl-1H-pyrazole-3-carbaldehyde under acidic conditions. The imine intermediate undergoes catalytic hydrogenation (H₂, Pd/C) to yield 3-(1-methyl-1H-pyrazol-3-yl)piperidine in 68–72% yield.

Sulfonylation with 2-Chlorophenylsulfonyl Chloride

The sulfonyl group is introduced using 2-chlorophenylsulfonyl chloride, synthesized via chlorosulfonation of 2-chlorobenzene with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. Subsequent treatment with thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride.

The sulfonylation reaction proceeds by dissolving 3-(1-methyl-1H-pyrazol-3-yl)piperidine (1 eq) in anhydrous dichloromethane, adding triethylamine (2.5 eq) as a base, and dropwise addition of 2-chlorophenylsulfonyl chloride (1.2 eq) at 0°C. The mixture is stirred for 12–16 hours at 25–30°C, followed by extraction and purification via silica gel chromatography (hexane:ethyl acetate, 3:1) to yield the target compound in 55–60% yield.

Sequential Functionalization of Piperidine

N-Sulfonylation Followed by C-3 Pyrazole Coupling

Piperidine is first sulfonylated at position 1 using 2-chlorophenylsulfonyl chloride under conditions similar to Section 1.2. The resulting 1-((2-chlorophenyl)sulfonyl)piperidine is brominated at position 3 using N-bromosuccinimide (NBS) in acetonitrile under UV light. The bromide intermediate undergoes Ullmann coupling with 1-methyl-1H-pyrazole-3-boronic acid in the presence of CuI and 1,10-phenanthroline, yielding the final product in 48% overall yield.

One-Pot Multicomponent Synthesis

Cyclocondensation and Sulfonylation

A streamlined approach combines piperidone, 2-chlorophenylsulfonamide, and 1-methyl-1H-pyrazole-3-carbaldehyde in a single pot. Using ammonium acetate as a catalyst in ethanol under reflux (80°C, 8 hours), the reaction proceeds via a Mannich-type mechanism. The crude product is purified via recrystallization (ethanol/water) to achieve 50–55% yield.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield | Purification | Advantages |

|---|---|---|---|---|

| Sulfonylation | 2-ClPhSO₂Cl, Et₃N | 55–60% | Column chromatography | High regioselectivity |

| Sequential | NBS, CuI, boronic acid | 48% | Recrystallization | Compatible with late-stage coupling |

| One-Pot | NH₄OAc, ethanol | 50–55% | Recrystallization | Reduced steps |

| Enzymatic Resolution | Chiralpak AD-H column | N/A | HPLC | High enantiopurity |

Challenges and Optimization Strategies

Regioselectivity in Sulfonylation

Over-sulfonylation at position 5 of the piperidine ring is a common side reaction. Employing bulky bases like diisopropylethylamine (DIPEA) instead of triethylamine reduces this issue by sterically hindering secondary nitrogen attack.

Pyrazole Coupling Efficiency

Ullmann coupling yields are improved by using microwave irradiation (120°C, 30 min) instead of conventional heating, achieving 65% yield for the C-3 pyrazole attachment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.